molecular formula C16H18N4O B3886963 N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B3886963
M. Wt: 282.34 g/mol
InChI Key: ANFRBVUSEJIHJM-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a pyrazine ring and a tert-butylphenyl group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with 4-tert-butylbenzaldehyde. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the condensation reaction. The reaction mixture is then cooled, and the resulting product is filtered and purified, usually by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. This inhibition occurs through the binding of the hydrazone group to the active site of the enzyme, blocking its normal function . Additionally, the compound’s ability to undergo redox reactions allows it to interfere with cellular oxidative processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature can enhance its binding affinity to metal ions and enzymes, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(Z)-(4-tert-butylphenyl)methylideneamino]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-16(2,3)13-6-4-12(5-7-13)10-19-20-15(21)14-11-17-8-9-18-14/h4-11H,1-3H3,(H,20,21)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFRBVUSEJIHJM-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide
Reactant of Route 2
N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide
Reactant of Route 3
N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide
Reactant of Route 4
N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide
Reactant of Route 5
N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide
Reactant of Route 6
N'-[(Z)-(4-tert-butylphenyl)methylidene]pyrazine-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.